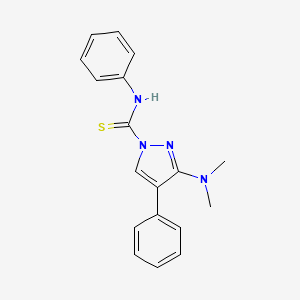

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

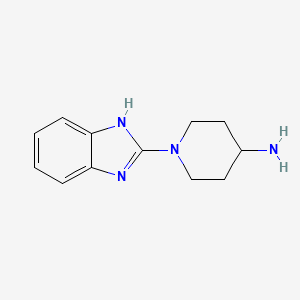

The compound “3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carbothioamide group (-CSNH2), a dimethylamino group (-N(CH3)2), and two phenyl groups (C6H5). The exact structure would need to be confirmed with techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the carbothioamide group might undergo hydrolysis, reduction, or reactions with electrophiles . The dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Corrosion Inhibition

3,5-disubstitued pyrazole carbothioamide, a related compound to 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide, has been synthesized and investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. The compound showed strong adsorption on the steel surface and acted as a mixed-type inhibitor, effectively forming a protective film on the metal surface (Boudjellal et al., 2020).

Antimicrobial Activities

Pyrazole carbothioamide derivatives, including structures similar to the chemical , have been synthesized and assessed for antimicrobial activities. Some of these compounds exhibited moderate antimicrobial activity against bacterial and fungal strains, highlighting their potential use in the treatment of infections (Sivakumar et al., 2020).

Photophysical Properties

Research on amino derivatives of diphenyl-1H-pyrazoloquinoline, which are structurally related to this compound, has shown interesting photophysical properties. These compounds exhibit unique solvatochromism, acidochromism, and fluorescence in solid state, potentially making them useful for molecular logic switches and other optical applications (Uchacz et al., 2016).

Anticancer Potential

Pyrazole carbothioamide compounds have been investigated for their potential as anticancer agents. Some derivatives have shown significant cytotoxic activities against various human cancer cell lines, including breast and ovarian cancer cells. These findings suggest their potential use as chemotherapeutic agents (Kim et al., 2017).

Antihelmintic Activity

Pyrazole-1-carbothioamide derivatives have been synthesized and tested for antihelmintic activity. These compounds have shown effectiveness against certain parasites, suggesting their potential use in treating parasitic infections (Sudharani et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-(dimethylamino)-N,4-diphenylpyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S/c1-21(2)17-16(14-9-5-3-6-10-14)13-22(20-17)18(23)19-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHIEWDUGQDXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)

![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)

![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)